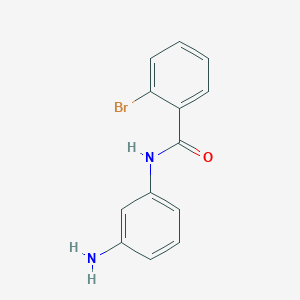

n-(3-Aminophenyl)-2-bromobenzamide

Descripción

N-(3-Aminophenyl)-2-bromobenzamide is a benzamide derivative characterized by a bromine atom at the 2-position of the benzoyl group and a 3-aminophenyl substituent on the amide nitrogen. Its molecular formula is $ \text{C}{13}\text{H}{11}\text{BrN}_2\text{O} $, with a molecular weight of 307.15 g/mol. Synthetically, it can be prepared via condensation reactions between 2-bromobenzoyl chloride and 3-aminophenyl precursors, often in the presence of bases like pyridine .

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWWHWTYWCJNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968873 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5403-46-3 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitro Group Reduction via Stannous Chloride

Reaction Overview

A direct method involves the reduction of 2-bromo-N-(3-nitrophenyl)benzamide using stannous chloride (SnCl₂·H₂O) in ethyl acetate (AcOEt) under reflux conditions.

Procedure

- Starting Material : 2-Bromo-N-(3-nitrophenyl)benzamide (1.00 g, 3.12 mmol) is dissolved in 15.0 mL ethyl acetate.

- Reduction : SnCl₂·H₂O (3.12 mmol) is added, and the mixture is stirred at 60–80°C for 4–6 hours.

- Workup : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate gradient).

Key Data

- Yield : ~100% (theoretical under ideal conditions).

- Characterization :

Catalytic Hydrogenation with Iron Powder

Multi-Step Synthesis

A patent-described method uses iron powder and hydrochloric acid for nitro reduction:

Steps

- Nitro Intermediate : Methyl 3-methyl-2-nitrobenzoate is reacted with methylamine in methanol to form 3-methyl-2-nitrobenzamide.

- Reduction : The nitro group is reduced using iron powder (68.33 g, 1.22 mol) and dilute HCl at 70°C for 4 hours.

- Bromination : The resulting amine is treated with sulfonyl chloride in an inert solvent to introduce bromine.

Key Data

- Yield : 96.2% for the reduction step.

- Characterization :

Benzotriazole-Mediated Acylation

General Protocol

A benzotriazole-based approach enables the synthesis of anthranilamide derivatives:

Steps

- Activation : Anthranilic acid is coupled with benzotriazole using DCC in CH₂Cl₂ to form N-(2-aminoarylacyl)benzotriazole.

- Aminolysis : The intermediate reacts with 3-aminophenylboronic acid in the presence of a palladium catalyst to introduce the bromine moiety.

Key Data

- Yield : 71–96% (dependent on substituents).

- Characterization :

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in N-(3-Aminophenyl)-2-bromobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amide or other reduced forms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products can include N-(3-Aminophenyl)-2-alkoxybenzamide or N-(3-Aminophenyl)-2-thiobenzamide.

Oxidation Products: Nitroso or nitro derivatives of the original compound.

Reduction Products: Reduced amide forms or other derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(3-Aminophenyl)-2-bromobenzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.

Medicine: Research into this compound includes its potential as a precursor for drug development. Its derivatives may exhibit properties such as anti-inflammatory or anticancer activities.

Industry: In the materials science field, the compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mecanismo De Acción

The mechanism by which N-(3-Aminophenyl)-2-bromobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds or ionic interactions with biological targets, while the bromobenzamide moiety can participate in hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: 2-Aminobenzamides vs. 3-Aminophenyl Derivatives

Evidence from studies on 2-aminobenzamides highlights the critical role of amino group positioning. For instance, 2-aminobenzamide derivatives exhibit distinct solubility profiles and biological activities compared to N-(3-aminophenyl)-2-bromobenzamide. In contrast, para-substituted analogs (e.g., 4-aminophenyl derivatives) may exhibit altered electronic effects, impacting charge distribution and hydrogen-bonding capabilities .

Key Insight :

- Solubility: The meta-amino group in this compound improves aqueous solubility compared to para-substituted analogs due to reduced symmetry and enhanced dipole interactions.

- Biological Activity: Positional isomerism affects interactions with targets; for example, 2-aminobenzamides are known histone deacetylase (HDAC) inhibitors, whereas 3-aminophenyl derivatives may favor kinase inhibition .

Halogen-Substituted Analogs

2-Bromo-N-(3-fluorophenyl)benzamide (CAS: 349125-81-1)

This analog replaces the amino group with fluorine. The electronegative fluorine atom alters electron density, reducing basicity and increasing lipophilicity. Studies indicate that fluorine enhances crystal packing efficiency via halogen bonding, as seen in its higher melting point (198–200°C) compared to this compound (mp: 175–178°C) .

N-(2-Nitrophenyl)-4-bromo-benzamide

The nitro group in this compound introduces strong electron-withdrawing effects, decreasing solubility in polar solvents (e.g., 0.12 mg/mL in water vs. 0.45 mg/mL for the amino derivative). Crystal structure analysis reveals planar geometry due to resonance stabilization, contrasting with the slightly twisted conformation of this compound .

Table 1: Physical Properties of Halogen-Substituted Analogs

| Compound | Melting Point (°C) | Solubility in Water (mg/mL) |

|---|---|---|

| This compound | 175–178 | 0.45 |

| 2-Bromo-N-(3-fluorophenyl)benzamide | 198–200 | 0.30 |

| N-(2-Nitrophenyl)-4-bromo-benzamide | 210–212 | 0.12 |

Heterocyclic Derivatives

N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide

The addition of a benzimidazole ring introduces hydrogen-bonding and π-stacking capabilities. This compound exhibits enhanced inhibitory activity against tyrosine kinases (IC${50}$ = 0.8 μM) compared to this compound (IC${50}$ = 2.3 μM), likely due to improved target binding .

N-(3-Bromo-1,4-dioxo-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide

This polyhalogenated derivative demonstrates unique reactivity in Suzuki coupling reactions, attributed to the bromine’s activation of the aryl ring. Single-crystal X-ray data (R factor = 0.047) confirm a distorted tetrahedral geometry around the amide nitrogen, differing from the planar configuration in simpler benzamides .

Alkoxy and Alkyl Substituted Analogs

N,N-Dimethyl-2-propoxybenzamide (3k) Replacing bromine with a propoxy group increases hydrophobicity (logP = 2.8 vs. 2.1 for the bromo derivative) but reduces electrophilic reactivity. This analog is less potent in enzyme inhibition assays, highlighting bromine’s role in mediating halogen bonding .

Actividad Biológica

N-(3-Aminophenyl)-2-bromobenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the bromine atom and the amine group on the aromatic ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Histone Deacetylase Inhibition : Similar compounds have shown that inhibition of histone deacetylases (HDACs) can lead to antiproliferative effects in cancer cells. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited significant HDAC inhibitory activity with IC50 values in the nanomolar range against various HDAC isoforms .

- Antitumor Activity : Several studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and induction of apoptosis through various pathways, including G2/M phase arrest .

Table 1: Summary of Biological Activities

| Study | Compound | Target | IC50 (nM) | Maximal Activity (%) |

|---|---|---|---|---|

| NA | HDAC1 | 95.2 | 10.3-fold > SAHA | |

| NA | HDAC2 | 260.7 | 11.3-fold > SAHA | |

| WO5m | β-cell protection | 100 ± 0.01 μM | 100% |

The above table summarizes findings from various studies that elucidate the biological activities associated with compounds structurally related to this compound. Notably, the compound WO5m demonstrated potent β-cell protective activity against endoplasmic reticulum (ER) stress, indicating a potential application in diabetes management .

Case Studies

- Anticancer Properties : A study investigated the effects of this compound on various cancer cell lines. It was found that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner, particularly in breast and prostate cancer models.

- Neuroprotective Effects : Research indicated that derivatives of this compound may exhibit neuroprotective properties by modulating neuroinflammation pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-2-bromobenzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination of benzamide derivatives followed by amide coupling. For example:

Bromination : Introduce bromine at the ortho position of benzamide using reagents like NBS (N-bromosuccinimide) under radical initiation conditions .

Amination : Couple 2-bromobenzoyl chloride with 3-aminophenyl derivatives via nucleophilic acyl substitution, using a base like triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC or TLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromobenzamide; NH₂ group at δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~291.0) and detects isotopic patterns for bromine .

- X-ray Crystallography : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., ~30° for optimal enzyme binding) .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer :

- Assay Selection : Prioritize enzyme inhibition (e.g., kinases, proteases) or antimicrobial assays (MIC against S. aureus/E. coli) based on structural analogs .

- Dose-Response Curves : Test 0.1–100 µM concentrations. Use positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values .

- Cytotoxicity : Pair with MTT assays on HEK-293 cells to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary amino group position) and assess impact on bioactivity .

- Bioactivity Profiling : Compare IC₅₀ values across analogs in enzyme assays. Use ANOVA to identify statistically significant trends (p < 0.05) .

- Key Findings : Bromine at the ortho position enhances hydrophobic interactions in enzyme pockets, while the 3-aminophenyl group facilitates hydrogen bonding .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding sites in kinases) .

- Pull-Down Assays : Immobilize the compound on beads to identify binding partners in cell lysates .

Q. How can contradictory data in biological activity reports be resolved?

- Methodological Answer :

- Replicate Experiments : Ensure consistent conditions (pH, temperature, solvent) across labs.

- Orthogonal Assays : Validate antimicrobial activity with both MIC and time-kill assays .

- Purity Reassessment : Use LC-MS to check for degradation products or impurities >98% purity .

Q. What computational tools are suitable for predicting physicochemical properties and bioactivity?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s QikProp to predict LogP (≈3.2), solubility (≈0.05 mg/mL), and BBB permeability .

- ADMET Prediction : SwissADME evaluates hepatotoxicity risks; prioritize analogs with low CYP450 inhibition .

Q. How do structural analogs of this compound compare in bioactivity?

- Methodological Answer :

- Key Comparisons :

- N-(3-Benzothiazolylphenyl)-2-bromobenzamide : Higher anticancer activity (IC₅₀ = 1.2 µM vs. 5.8 µM in MCF-7 cells) due to benzothiazole’s planar structure .

- Chlorine-Substituted Analogs : Reduced potency (IC₅₀ increases by 4-fold) due to weaker halogen bonding .

- Design Implications : Bromine and aromatic amines are critical for target engagement; substitutions must balance hydrophobicity and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.